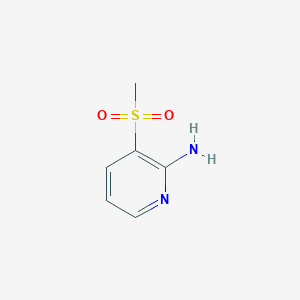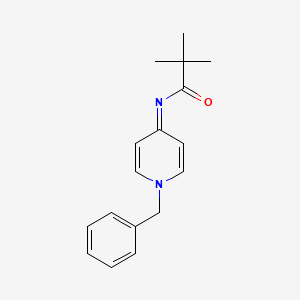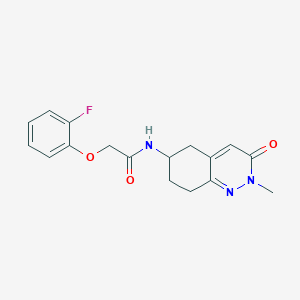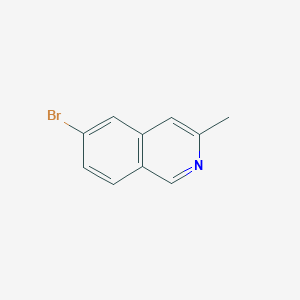
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For instance, the benzenesulfonamide group could participate in nucleophilic substitution reactions, while the furan ring could undergo electrophilic aromatic substitution. The hydroxyethyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the polar sulfonamide, hydroxyethyl, and ethoxy groups could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. This application is significant for treating cancer through photodynamic therapy, highlighting the importance of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents
Synthesis and evaluation of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown promising antiproliferative activities against various tumor cell lines, including breast cancer and neuroblastoma cell lines. This research suggests that xanthone benzenesulfonamide hybrid compounds could be developed into new lead anticancer agents, indicating the potential of benzenesulfonamide derivatives in cancer research (Motavallizadeh et al., 2014).
Fluorophores for Zinc(II) Detection
The study of zinc(II) specific fluorophores, including derivatives of benzenesulfonamide, has been crucial for intracellular Zn2+ detection. These fluorophores, when bound by Zn2+, exhibit strong fluorescence, which is essential for studying zinc's role within biological systems. Understanding the fluorescence characteristics and complexation behavior with Zn2+ of these compounds contributes to developing sensitive and selective probes for zinc, with implications for bioimaging and diagnostics (Kimber et al., 2001).
Enantioselective Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) represents a novel electrophilic fluorinating reagent, highlighting the utility of benzenesulfonamide derivatives in synthetic chemistry. NFBSI, as a sterically demanding analogue of popular fluorinating reagents, improves the enantioselectivity of products in fluorination reactions. This application is particularly relevant in the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals, agrochemicals, and materials science (Yasui et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S/c1-3-21-14-7-5-11(8-12(14)16)23(19,20)17-9-13(18)15-6-4-10(2)22-15/h4-8,13,17-18H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBCZNVOISRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)







![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)
